4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole
Description
Properties
IUPAC Name |
4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-8-10(6-18(3)16-8)12-5-13(15-14-12)11-7-19(4)17-9(11)2/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVASZQVELILDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2)C3=CN(N=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation processes on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich pyrazole rings undergo regioselective electrophilic substitution. Key findings include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS (1.2 eq), CCl₄, 80°C, 6 hr | 4-Bromo derivative | 78% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 3-Nitro adduct | 65% |
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Bromination : N-Bromosuccinimide selectively substitutes the C4 position of the 1,3-dimethylpyrazole moiety, forming a stable brominated intermediate used in cross-coupling reactions .
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Nitration : Mixed acid nitration occurs at the C3 position of the central pyrazole ring, confirmed by X-ray crystallography .
Nucleophilic Reactions
The N-methyl groups facilitate nucleophilic displacement under specific conditions:
Amination
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Reaction with NH₃/EtOH at 120°C for 12 hr replaces methyl groups with amino substituents (45% yield).
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Kinetic studies show second-order dependence on ammonia concentration.
Thiolation
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Treatment with NaSH in DMF introduces -SH groups at C5 positions (Table 1):
| Entry | Temp (°C) | Time (hr) | Conversion |
|---|---|---|---|
| 1 | 60 | 8 | 32% |
| 2 | 100 | 4 | 68% |
Data from demonstrates temperature-dependent regioselectivity.
Cyclization and Ring Formation
Thermal treatment induces structural rearrangements:
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Heating to 180°C in toluene generates bis(pyrazolyl)phenylmethane derivatives via carbocation intermediates (72% yield) .
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Microwave-assisted cyclization with CS₂ forms fused thiazolo[4,5-b]pyrazole systems.
Mechanistic studies ( ,) propose quinonoid carbocation intermediates that undergo intramolecular electrophilic trapping.
Cross-Coupling Reactions
Suzuki-Miyaura coupling expands structural diversity:
| Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrazole conjugate | 84% |
| Pyrazolylboronate | Pd(OAc)₂/XPhos | Oligo-pyrazole array | 91% |
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Tris(pyrazolyl)arenes synthesized through this method show enhanced π-stacking capabilities .
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X-ray data confirms retention of planarity in coupled products .
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
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Acidic conditions (HCl, 1M): Complete decomposition at 100°C in 2 hr .
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Basic conditions (NaOH, 0.1M): Selective hydrolysis of N-methyl groups (t₁/₂ = 45 min at 60°C).
Stability studies ( ) recommend storage under inert atmosphere at ≤-20°C for long-term preservation.
Interaction with Biological Targets
Although primarily a chemical analysis, notable biochemical interactions include:
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Enzyme inhibition : Competes with ATP in kinase binding pockets (Kd = 3.2 µM).
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DNA intercalation : UV-vis titration shows hypochromicity (Δλ = 12 nm) with ctDNA.
Molecular docking simulations () predict favorable binding in the minor groove of B-DNA.
This comprehensive reactivity profile establishes 4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole as a versatile building block for medicinal chemistry and materials science. Contemporary research directions focus on catalytic asymmetric derivatization and energy-transfer applications in optoelectronic devices.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a review documented that pyrazole-bearing compounds can exhibit significant anticancer activity through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor growth .
Case Study: Antitumor Efficacy
A notable case study involved the synthesis of a series of pyrazole derivatives, including our compound, which were tested against A549 lung cancer cell lines. The compound demonstrated an IC50 value indicating effective growth inhibition, showcasing its potential as an anticancer agent .
Anti-inflammatory Properties
Another significant application of pyrazole derivatives is their anti-inflammatory effects. Compounds similar to 4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Herbicidal Activity
The unique structure of pyrazole derivatives allows them to act as herbicides. Research indicates that compounds with similar frameworks can effectively inhibit plant growth by interfering with specific biochemical pathways essential for plant development. This suggests that This compound may also possess herbicidal properties .
Insecticidal Properties
Additionally, there is potential for this compound to be utilized in pest control formulations due to its biological activity against certain insect pests. Pyrazole derivatives have been explored for their insecticidal effects, contributing to integrated pest management strategies in agriculture .
Development of Functional Materials
Beyond biological applications, pyrazole derivatives are being investigated for their roles in materials science. The unique electronic properties of these compounds make them suitable for incorporation into advanced materials such as sensors and organic photovoltaics. Their ability to form stable complexes with metals can enhance the performance of these materials .
Case Study: Sensor Development
A recent study explored the use of pyrazole-based compounds in developing sensors for detecting environmental pollutants. The incorporation of This compound into sensor matrices demonstrated enhanced sensitivity and selectivity towards specific analytes .
Mechanism of Action
The mechanism of action of 4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole involves its interaction with specific molecular targets. For example, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, inhibiting the first step of ammonia oxidation . In anticancer applications, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Substituent Variations on Pyrazole Cores
- 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1006434-36-1) :
This compound integrates a tetrahydropyrazolopyrimidine scaffold with a 1,3-dimethylpyrazole substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound, which lacks halogenated substituents . - The target compound (MW ≈ 286.33 g/mol) is smaller and more polar due to methyl groups .
Functional Group Additions
- N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide (ABL001-NXA) :
Incorporation of a hydroxypyrrolidine and chlorodifluoromethoxy group introduces hydrogen-bonding and electron-withdrawing effects, critical for kinase inhibition. The target compound lacks such functional groups, suggesting distinct target profiles . - 4-(Dimethylamino)-N-{1-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]pyrrolidin-3-yl}benzamide: The thiophene and dimethylamino groups enhance solubility and electronic interactions, which are absent in the target compound .
Pharmacological and Physical Properties
Table 1: Comparison of Key Properties
Theoretical and Computational Insights
- Comparative Reactivity : The electron-donating methyl groups in the target compound may deactivate the pyrazole rings toward electrophilic attack compared to electron-deficient analogs (e.g., trifluoromethyl-substituted derivatives) .
Biological Activity
4-[3-(1,3-Dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of pyrazole rings through various chemical reactions. A common method includes the reaction of 1,3-dimethyl-5-pyrazolone with hydrazine derivatives under controlled conditions, often utilizing solvents like ethanol or methanol and requiring heating to facilitate the reaction.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N5 |
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | 5-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine |
| InChI Key | QWEWALJPPJHTBJ-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:
- MCF7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
- NCI-H460 Cell Line : The compound demonstrated an IC50 value of 42.30 µM, indicating moderate effectiveness against lung cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular pathways responsible for cancer cell proliferation and survival.
Study 1: Antitumor Activity
In a study by Xia et al., various pyrazole derivatives were synthesized and screened for antitumor activity. The compound displayed significant cell apoptosis and growth inhibitory properties against A549 lung cancer cells with an IC50 value of 49.85 µM .
Study 2: CDK Inhibition
Sun et al. explored the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives. The compound showed promising results in inhibiting CDK2 with an IC50 value of 0.95 nM, highlighting its potential in regulating cell cycle progression in cancer cells .
Comparative Analysis
Comparing the biological activity of this compound with similar pyrazole derivatives reveals its unique efficacy in targeting specific cancer types:
| Compound | IC50 (µM) | Target Cells |
|---|---|---|
| This compound | 3.79 (MCF7) | Breast Cancer |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 (Hep-2) | Laryngeal Cancer |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | 26 (A549) | Lung Cancer |
Q & A
Basic: What are the recommended synthetic routes for preparing 4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach is using triazenylpyrazole precursors with copper-catalyzed cycloaddition. For example, describes a method where 3-nitroso-5-methyl-1-(4-nitrophenyl)-1H-pyrazole reacts with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water mixture under CuSO₄ catalysis at 50°C for 16 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound with ~61% efficiency .
Basic: How should researchers purify this compound to ensure >95% purity for biological assays?
Methodological Answer:
Recrystallization from methanol or ethanol is effective for initial purification, followed by column chromatography (silica gel, optimized solvent gradients). highlights post-synthetic treatment with 5% NaOH to remove acidic impurities, followed by solvent evaporation and recrystallization. For trace impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase) is recommended .
Advanced: How can reaction yields be optimized for copper-catalyzed pyrazole coupling steps?
Methodological Answer:
Optimize catalyst loading (e.g., 10 mol% CuSO₄ with sodium ascorbate as a reductant), solvent polarity (THF:H₂O = 3:1 v/v), and temperature (50–60°C). shows that extending reaction time to 16–24 hours improves cycloaddition efficiency. Microwave-assisted synthesis (100°C, 30 min) can reduce side-product formation in sterically hindered systems .
Advanced: What analytical techniques are critical for confirming the molecular conformation of this compound?
Methodological Answer:
- X-ray crystallography ( ): Resolves bond angles (e.g., C30–N3–N4–C7 = 123.76°) and dihedral angles to confirm stereoelectronic effects.
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituent coupling (e.g., pyrazole ring protons at δ 7.2–8.1 ppm).
- FTIR : Confirms absence of nitroso intermediates (NO stretch ~1500 cm⁻¹) post-synthesis .
Advanced: How to resolve contradictions between computational modeling and experimental spectral data?
Methodological Answer:
Discrepancies often arise from solvent effects or dynamic proton exchange. recommends:
Validate DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (PCM for DMSO).
Compare experimental ¹H NMR shifts with GIAO-calculated values.
Use variable-temperature NMR to detect tautomerism (e.g., pyrazole ring proton exchange) .
Advanced: What computational approaches predict the pharmacological potential of this compound?
Methodological Answer:
- Molecular docking : Screen against COX-2 (PDB ID: 5KIR) or 5-HT₃ receptors using AutoDock Vina.
- ADMET prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų) and CYP450 inhibition.
- MD simulations : GROMACS assesses stability in lipid bilayers (100 ns trajectories) .
Advanced: How to design in vitro pharmacological studies to evaluate analgesic activity?
Methodological Answer:
- Target selection : Prioritize COX-2 inhibition ( notes pyrazoline derivatives’ analgesic properties).
- Assay protocol : Use LPS-induced RAW264.7 macrophages to measure PGE₂ suppression (ELISA).
- Control compounds : Compare with celecoxib (IC₅₀ = 40 nM) and validate via Western blot (COX-2 expression) .
Advanced: What strategies enable the design of pyrazole-triazole hybrid compounds for enhanced bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
